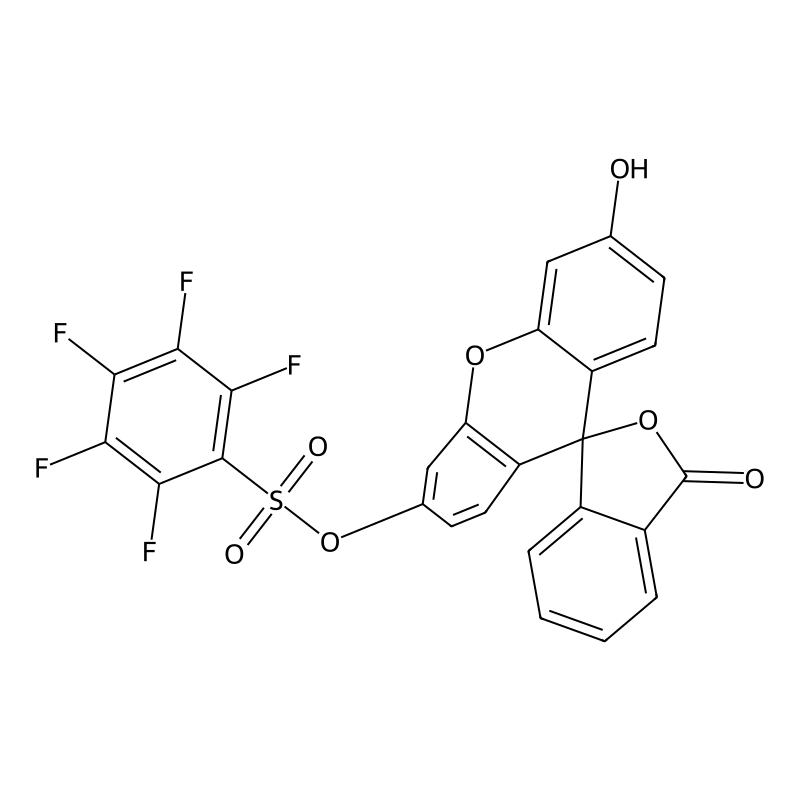

Pentafluorobenzenesulfonyl fluorescein

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Hydrogen Peroxide Detection:

Pentafluorobenzenesulfonyl fluorescein (PBSF) is a valuable tool in scientific research for detecting hydrogen peroxide (H₂O₂). Unlike many other fluorescent probes used for reactive oxygen species (ROS) detection, PBSF functions through a non-oxidative mechanism. This makes it highly selective for H₂O₂ compared to other ROS such as hydroxyl radical, superoxide anion, and singlet oxygen [].

The selectivity of PBSF stems from its unique chemical structure. When exposed to H₂O₂, the molecule undergoes a reaction called perhydrolysis, cleaving the sulfonyl linkage and generating a fluorescent product []. This cleavage process is specific to H₂O₂, allowing researchers to measure its concentration in various biological samples with minimal interference from other cellular components.

Applications in Cell Research:

PBSF's ability to selectively detect H₂O₂ within cells makes it a valuable probe for investigating cellular signaling pathways and understanding the role of H₂O₂ in various physiological and pathological processes.

For instance, researchers have employed PBSF to:

- Study the production of H₂O₂ by different cellular enzymes [].

- Investigate the involvement of H₂O₂ in mitochondrial dysfunction and neurodegenerative diseases [].

- Monitor cellular responses to oxidative stress induced by various stimuli [].

Advantages and Limitations:

PBSF offers several advantages over other H₂O₂ detection methods, including:

- High selectivity for H₂O₂.

- Sensitivity in detecting low levels of H₂O₂.

- Compatibility with live cell imaging techniques.

- The probe itself can exhibit weak fluorescence before reacting with H₂O₂.

- Certain organic solvents can interfere with the detection process.

Pentafluorobenzenesulfonyl fluorescein is a synthetic compound characterized by its unique structure, which includes a fluorescein moiety and a pentafluorobenzenesulfonyl group. Its chemical formula is C26H11F5O7S, and it is identified by the CAS number 728912-45-6. This compound exhibits strong fluorescent properties, making it valuable in various biochemical applications. The presence of the pentafluorobenzenesulfonyl group enhances its reactivity, particularly in sensing applications, where it can selectively react with hydrogen peroxide and other reactive species .

PFSF's mechanism of action relies on its selective interaction with H2O2. The electron-withdrawing nature of the pentafluorobenzenesulfonyl group makes the sulfonyl bond susceptible to nucleophilic attack by H2O2. This cleavage reaction disrupts the electronic structure of the molecule, leading to a shift in its energy levels and the generation of fluorescence [, ].

The non-oxidative nature of PFSF activation minimizes interference from other ROS, allowing for specific detection of H2O2 within the complex cellular environment []. Once activated by H2O2, the cleaved fluorescein moiety emits green fluorescence, which can be measured using fluorescence microscopy or spectroscopy techniques []. This enables researchers to monitor H2O2 production and distribution within living cells.

Pentafluorobenzenesulfonyl fluorescein primarily engages in nonoxidative mechanisms. It fluoresces upon perhydrolysis of the sulfonyl group, which involves the reaction of hydrogen peroxide with the sulfonyl moiety. This reaction leads to the release of fluorescein, which emits fluorescence upon excitation. The mechanism highlights its utility as a selective sensor for hydrogen peroxide in biological systems .

This compound has demonstrated significant biological activity, particularly as a sensor for hydrogen peroxide. It is utilized in cellular studies to monitor oxidative stress and other related biological processes. The ability to detect hydrogen peroxide levels makes pentafluorobenzenesulfonyl fluorescein an important tool in research on cell signaling and apoptosis, where oxidative stress plays a critical role .

The synthesis of pentafluorobenzenesulfonyl fluorescein typically involves several steps:

- Formation of the Sulfonyl Group: The initial step involves the introduction of the pentafluorobenzenesulfonyl group onto a fluorescein backbone.

- Purification: Following synthesis, the compound is purified using techniques such as chromatography to ensure high purity for biological applications.

- Characterization: The final product is characterized using spectroscopic methods (such as NMR and mass spectrometry) to confirm its structure and purity .

Pentafluorobenzenesulfonyl fluorescein has several notable applications:

- Fluorescent Sensing: It is widely used as a fluorescent probe for detecting hydrogen peroxide in various biological samples.

- Cellular Imaging: The compound's fluorescence properties allow for its use in imaging studies to observe cellular processes related to oxidative stress.

- Research Tool: It serves as a valuable tool in biochemical research for studying redox biology and related fields .

Studies involving pentafluorobenzenesulfonyl fluorescein have focused on its interactions with reactive oxygen species, particularly hydrogen peroxide. These interactions are crucial for understanding how cells respond to oxidative stress and how this compound can be utilized in live-cell imaging to monitor these processes. The specificity of the compound towards hydrogen peroxide allows researchers to distinguish between different reactive species in complex biological environments .

Several compounds share structural or functional similarities with pentafluorobenzenesulfonyl fluorescein. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Fluorescein | Core structure | Widely used fluorescent dye without sulfonyl group |

| 2',7'-Dichlorofluorescein | Core structure | Chlorine substituents enhance photostability |

| 4',5'-Difluoro-2',7'-dimethoxyfluorescein | Core structure | Methoxy groups increase solubility |

| Pentafluorobenzenesulfonate | Sulfonyl group | Similar reactivity but lacks fluorescence |

Pentafluorobenzenesulfonyl fluorescein is unique due to its specific reactivity towards hydrogen peroxide while maintaining strong fluorescent properties, making it particularly useful in biological applications compared to other similar compounds that may not exhibit such selectivity or fluorescence intensity .

The sulfur(VI) fluoride exchange (SuFEx) reaction has emerged as a transformative paradigm in the field of click chemistry, characterized by its high efficiency, orthogonality, and adaptability to diverse chemical environments. At its core, SuFEx chemistry exploits the unique reactivity profile of sulfonyl fluorides and related sulfur(VI) fluorides, enabling the formation of robust covalent bonds under mild conditions. The design of linkers that incorporate SuFExable motifs has unlocked new avenues for the modular assembly of complex molecular architectures, including bioconjugates, polymers, and functional probes such as pentafluorobenzenesulfonyl fluorescein. In this section, we provide a comprehensive overview of the fundamental principles that underpin SuFEx chemistry and its application to linker design.

Fundamentals of SuFEx Chemistry

SuFEx chemistry is defined by the exchange of a fluoride ion from a sulfur(VI) fluoride electrophile with a nucleophilic partner, typically an amine, alcohol, or thiol. This reaction is notable for its remarkable selectivity, chemoselectivity, and compatibility with aqueous and oxygen-rich environments. Unlike traditional sulfonyl chlorides, which are prone to hydrolysis and side reactions, sulfonyl fluorides exhibit a unique balance between stability and reactivity, rendering them ideal candidates for bioconjugation and material functionalization [3] [4]. The pentafluorobenzenesulfonyl group, in particular, enhances the electrophilicity of the sulfur center, facilitating rapid and selective conjugation to nucleophilic biomolecules.

Linker Design Principles

The design of SuFExable linkers is guided by several key principles, including the need for stability under physiological conditions, tunable reactivity, and orthogonality to other functional groups. The incorporation of electron-withdrawing substituents, such as pentafluorophenyl rings, serves to activate the sulfonyl fluoride moiety, thereby expanding its reactivity profile. In the case of pentafluorobenzenesulfonyl fluorescein, this design enables the selective labeling of proteins, nucleic acids, and lipids via sulfonamide or ester linkages [1]. The resulting conjugates retain the desirable photophysical properties of fluorescein, including high quantum yield and photostability, while gaining the chemical versatility imparted by the SuFExable linker.

Applications in Chemical Biology and Materials Science

The utility of SuFExable linkers extends across a broad spectrum of applications. In chemical biology, pentafluorobenzenesulfonyl fluorescein has been employed as a fluorescent probe for the selective detection of hydrogen peroxide in cellular systems, leveraging its unique perhydrolysis-triggered fluorescence activation [2]. In materials science, SuFEx chemistry has enabled the construction of functional polymers and surfaces with precisely defined architectures. The modularity and robustness of SuFEx linkers have also facilitated the development of covalent inhibitors, affinity probes, and diagnostic reagents, underscoring the transformative impact of this chemistry on modern science [4].

Table 1.1. Key Properties of Pentafluorobenzenesulfonyl Fluorescein

| Property | Value |

|---|---|

| Molecular Formula | C26H11F5O7S |

| Molecular Weight | 562.4 g/mol |

| Solubility (DMF) | 30 mg/mL |

| Solubility (DMSO) | 30 mg/mL |

| Solubility (Ethanol) | 20 mg/mL |

| Storage Temperature | -20°C |

| Fluorescence Activation | Perhydrolysis by hydrogen peroxide |

Role of Sulfonyl Fluoride in Click Chemistry

Sulfonyl fluorides have rapidly ascended to prominence as pivotal building blocks in click chemistry, owing to their unique combination of stability, reactivity, and selectivity. The sulfur(VI) fluoride exchange reaction, in particular, has been recognized as a next-generation click reaction, enabling the rapid and efficient assembly of complex molecular structures. In this section, we examine the chemical rationale for the use of sulfonyl fluorides in click chemistry, their comparative advantages over traditional electrophiles, and their role in the development of innovative probes and linkers.

Chemical Rationale for Sulfonyl Fluoride Reactivity

The reactivity of sulfonyl fluorides in click chemistry is rooted in the electronic structure of the sulfur(VI) center and the nature of the S–F bond. The strong electron-withdrawing effect of the fluorine atom stabilizes the sulfur center, rendering the compound resistant to reduction and hydrolysis while maintaining sufficient electrophilicity to undergo nucleophilic attack [3]. This balance is further modulated by the presence of additional electron-withdrawing groups, such as the pentafluorophenyl ring in pentafluorobenzenesulfonyl fluorescein, which enhances the rate and selectivity of the exchange reaction.

Selectivity and Orthogonality in Bioconjugation

One of the defining features of sulfonyl fluorides in click chemistry is their exceptional chemoselectivity. Unlike sulfonyl chlorides, which can react with a broad range of nucleophiles and are susceptible to hydrolysis, sulfonyl fluorides preferentially react with specific nucleophilic residues, such as lysine, serine, or tyrosine, under controlled conditions [3] [4]. This selectivity enables the site-specific labeling of biomolecules, minimizing off-target modifications and preserving biological function. In the context of pentafluorobenzenesulfonyl fluorescein, this property has been harnessed to achieve high-fidelity fluorescent labeling in live-cell imaging and flow cytometry applications [1] [2].

Comparative Advantages over Traditional Electrophiles

The advantages of sulfonyl fluorides over traditional electrophiles, such as isocyanates, anhydrides, and sulfonyl chlorides, are manifold. These include enhanced stability under ambient and physiological conditions, reduced propensity for side reactions, and compatibility with aqueous environments [3]. The ability to perform SuFEx reactions in the presence of water and oxygen further distinguishes sulfonyl fluorides as uniquely suited for biological and material applications. The pentafluorobenzenesulfonyl group, in particular, confers additional benefits by increasing the electrophilicity of the sulfur center and facilitating rapid, high-yield conjugation.

Table 2.1. Comparative Reactivity of Sulfonyl Fluorides and Related Electrophiles

| Electrophile | Stability | Reactivity | Selectivity | Aqueous Compatibility |

|---|---|---|---|---|

| Sulfonyl Fluoride | High | Moderate | High | Excellent |

| Sulfonyl Chloride | Low | High | Low | Poor |

| Isocyanate | Moderate | High | Moderate | Moderate |

| Anhydride | Moderate | High | Moderate | Poor |

Case Study: Fluorescent Probes for Reactive Oxygen Species

A notable application of sulfonyl fluoride click chemistry is the development of fluorescent probes for the selective detection of reactive oxygen species. Pentafluorobenzenesulfonyl fluorescein exemplifies this approach, functioning as a highly selective probe for hydrogen peroxide via a nonoxidative perhydrolysis mechanism [2]. Unlike traditional probes that rely on oxidative activation, this compound undergoes specific cleavage of the sulfonyl linkage in the presence of hydrogen peroxide, resulting in a pronounced increase in fluorescence. This selectivity enables the real-time monitoring of hydrogen peroxide dynamics in live cells, providing valuable insights into oxidative stress and cellular signaling pathways.

Synthetic Routes for SuFExable Linkers

The synthesis of SuFExable linkers, including pentafluorobenzenesulfonyl fluorescein, has undergone significant evolution in recent years, driven by the need for scalable, efficient, and environmentally benign methodologies. In this section, we detail the principal synthetic strategies employed in the preparation of sulfonyl fluoride-containing linkers, with a focus on the incorporation of pentafluorobenzenesulfonyl groups and the adaptation of SuFEx chemistry to a broad range of substrates.

Classical Approaches to Sulfonyl Fluoride Synthesis

Traditional methods for the synthesis of sulfonyl fluorides involve the direct fluorination of sulfonyl chlorides or the reaction of sulfonic acids with fluorinating agents. While effective, these approaches often require harsh conditions, specialized reagents, and extensive purification steps. The development of milder and more selective methods has been a key objective in the field, particularly for the synthesis of complex, functionalized linkers suitable for bioconjugation and material science applications [3] [4].

SuFEx-Enabled Synthesis of Pentafluorobenzenesulfonyl Fluorescein

The synthesis of pentafluorobenzenesulfonyl fluorescein typically involves the coupling of fluorescein or its derivatives with pentafluorobenzenesulfonyl fluoride under controlled conditions. This reaction proceeds via nucleophilic attack of the fluorescein hydroxyl group on the activated sulfur center, resulting in the formation of a stable sulfonate ester linkage. The use of SuFEx chemistry in this context offers several advantages, including high yields, minimal byproduct formation, and compatibility with a wide range of functional groups [1] [2].

Recent Advances in SuFExable Linker Synthesis

Recent innovations in SuFExable linker synthesis have focused on the development of solid-phase and solution-phase protocols that enable the rapid assembly of diverse libraries of sulfonyl fluoride-containing compounds. The use of modular building blocks, such as ethenesulfonyl fluoride and pentafluorobenzenesulfonyl fluoride, has facilitated the parallel synthesis of functionalized linkers for high-throughput screening and structure-activity relationship studies [4] [5]. Advances in purification techniques, including solid-phase extraction and automated chromatography, have further streamlined the isolation of pure products.

Table 3.1. Synthetic Strategies for SuFExable Linkers

| Method | Key Reagents | Conditions | Yield | Applicability |

|---|---|---|---|---|

| Direct Fluorination | Sulfonyl chloride, fluoride source | Anhydrous, elevated temperature | Moderate | Limited by substrate scope |

| SuFEx Coupling | SuFExable electrophile, nucleophile | Mild, aqueous-compatible | High | Broad substrate scope |

| Solid-Phase Synthesis | Resin-bound nucleophile, sulfonyl fluoride | Automated, parallel | Variable | High-throughput screening |

Case Study: Library Construction for Covalent Inhibitor Discovery

The utility of SuFExable linker synthesis is exemplified by the construction of large libraries of sulfonyl fluoride-containing compounds for the discovery of covalent inhibitors. In a recent study, a collection of over 1,000 SuFExable small molecules was assembled and screened against various biological targets, leading to the identification of highly selective covalent inhibitors of human neutrophil elastase [4]. The stability and reactivity of the sulfonyl fluoride linkers were critical to the success of this approach, enabling the identification of probes that covalently modify active site residues with high specificity.

Innovations in Sulfuryl Fluoride Surrogates: SDI, FSITs, AISF

The widespread adoption of SuFEx chemistry has been facilitated by the development of alternative reagents and surrogates for sulfuryl fluoride, a key electrophile in the synthesis of sulfonyl fluorides. Traditional use of sulfuryl fluoride gas presents significant challenges related to toxicity, handling, and scalability. Recent innovations have led to the introduction of solid and liquid surrogates, such as SuFEx-IT, fluorosulfonyl imidazoles, and aryl imidazolium sulfonyl fluorides, which offer enhanced safety, reactivity, and operational simplicity. In this section, we review the key developments in the field and their impact on the synthesis of SuFExable linkers.

Limitations of Sulfuryl Fluoride Gas

Sulfuryl fluoride gas has historically been employed as a versatile source of the SO2F2 functional group, enabling the direct installation of sulfonyl fluoride motifs onto a variety of substrates. However, its high toxicity, volatility, and specialized handling requirements have limited its widespread use, particularly in academic and industrial laboratories lacking dedicated infrastructure [5]. The search for safer and more convenient alternatives has thus been a major focus of recent research.

SuFEx-IT: A Solid Surrogate for Sulfuryl Fluoride

SuFEx-IT (sulfuryl fluoride imidazolium triflate) has emerged as a solid, bench-stable surrogate for sulfuryl fluoride, enabling the efficient synthesis of sulfonyl fluorides under mild conditions. This reagent can be prepared from inexpensive starting materials and used on a hectogram scale without the need for chromatographic purification [5]. The utility of SuFEx-IT has been demonstrated in the preparation of a wide range of fluorosulfates and sulfamoyl fluorides, providing a cost-effective and scalable route to SuFExable linkers.

Fluorosulfonyl Imidazoles and Aryl Imidazolium Sulfonyl Fluorides

In addition to SuFEx-IT, a variety of fluorosulfonyl imidazoles and aryl imidazolium sulfonyl fluorides have been developed as alternative electrophiles for SuFEx chemistry. These reagents offer enhanced reactivity, selectivity, and operational simplicity compared to traditional sulfuryl fluoride gas. Their solid or liquid form factors facilitate handling and storage, while their tunable reactivity profiles enable the selective functionalization of a broad range of nucleophiles [5]. The adoption of these surrogates has expanded the accessibility of SuFEx chemistry to a wider audience and enabled the synthesis of increasingly complex linkers and probes.

Table 4.1. Comparison of Sulfuryl Fluoride Surrogates

| Surrogate | Physical State | Safety | Scalability | Reactivity | Typical Yield |

|---|---|---|---|---|---|

| Sulfuryl Fluoride Gas | Gas | Low | Limited | High | Variable |

| SuFEx-IT | Solid | High | Excellent | High | High |

| Fluorosulfonyl Imidazoles | Solid/Liquid | High | Good | Tunable | High |

| Aryl Imidazolium Sulfonyl Fluorides | Solid | High | Good | High | High |

Impact on SuFExable Linker Synthesis

The introduction of sulfuryl fluoride surrogates has had a transformative impact on the synthesis of SuFExable linkers, including pentafluorobenzenesulfonyl fluorescein. These reagents have enabled the rapid, safe, and scalable preparation of sulfonyl fluoride-containing compounds, facilitating their adoption in academic, industrial, and clinical research settings. The ability to perform SuFEx reactions without the need for hazardous gases has democratized access to this powerful chemistry and accelerated the pace of innovation in linker design and functional probe development.

Chalcogen Bonding Activation in Alkyl Sulfonyl Fluorides

Chalcogen bonding, a noncovalent interaction involving the group 16 elements (oxygen, sulfur, selenium, tellurium), has recently emerged as a powerful tool for the activation and modulation of chemical reactivity. In the context of SuFEx chemistry, chalcogen bonding interactions have been shown to enhance the electrophilicity of alkyl sulfonyl fluorides, thereby facilitating their participation in sulfur(VI) fluoride exchange reactions. This section explores the mechanistic basis of chalcogen bonding activation, its impact on SuFEx reactivity, and its implications for linker design.

Fundamentals of Chalcogen Bonding

Chalcogen bonding arises from the interaction between a chalcogen atom (typically sulfur or selenium) bearing a region of positive electrostatic potential (the σ-hole) and a nucleophilic partner, such as a lone pair on oxygen or nitrogen. This interaction can stabilize transition states, lower activation barriers, and modulate the reactivity of adjacent functional groups. In the case of alkyl sulfonyl fluorides, chalcogen bonding can enhance the electrophilicity of the sulfur center, thereby promoting nucleophilic attack and facilitating SuFEx reactions.

Mechanistic Insights into Chalcogen Bonding Activation

Recent computational and experimental studies have elucidated the role of chalcogen bonding in the activation of alkyl sulfonyl fluorides. These interactions can induce polarization of the S–F bond, increasing the partial positive charge on the sulfur atom and rendering it more susceptible to nucleophilic attack. The strength and directionality of chalcogen bonding can be tuned by varying the substituents on the sulfonyl fluoride, enabling precise control over reactivity and selectivity. This mechanistic insight has informed the design of novel SuFExable linkers with enhanced performance in bioconjugation and material functionalization.

Implications for Linker Design and Functional Probe Development

The ability to modulate SuFEx reactivity via chalcogen bonding has significant implications for the design of functional linkers and probes. By incorporating substituents that promote chalcogen bonding, chemists can enhance the efficiency of SuFEx reactions, improve the selectivity of bioconjugation, and enable the synthesis of complex, multifunctional architectures. In the case of pentafluorobenzenesulfonyl fluorescein, the electron-withdrawing pentafluorophenyl group may facilitate chalcogen bonding interactions, thereby enhancing the reactivity of the sulfonyl fluoride moiety and enabling rapid, selective labeling of target biomolecules.

Table 5.1. Chalcogen Bonding Effects on SuFEx Reactivity

| Compound | Substituent | Chalcogen Bonding Strength | SuFEx Reactivity | Application |

|---|---|---|---|---|

| Alkyl Sulfonyl Fluoride | Alkyl | Weak | Moderate | General labeling |

| Aryl Sulfonyl Fluoride | Aryl | Moderate | High | Bioconjugation |

| Pentafluorobenzenesulfonyl Fluorescein | Pentafluorophenyl | Strong | Very High | Fluorescent probes |